molecular formula C20H24N4S2 B2906072 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide CAS No. 694478-88-1

4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2906072
CAS No.: 694478-88-1
M. Wt: 384.56
InChI Key: PISQPWHGKHNQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a phenyl group and a dimethylamino-benzenecarbothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Attachment of the Dimethylamino-benzenecarbothioyl Moiety: This step involves the reaction of dimethylaminobenzaldehyde with a thiocarbonyl compound, followed by coupling with the phenylpiperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiocarbonyl group, converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them potential candidates for therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Dimethylamino)benzenecarbothioyl]-N,N-dimethylaniline: Similar in structure but with different substituents on the piperazine ring.

    4,4’-Bis(dimethylamino)thiobenzophenone: Shares the dimethylamino-benzenecarbothioyl moiety but differs in the core structure.

Uniqueness

4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is unique due to its combination of a piperazine ring with a phenyl group and a dimethylamino-benzenecarbothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Biological Activity

The compound 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₂N₃S₂
  • Molecular Weight: 358.52 g/mol

The compound features a piperazine ring, a dimethylamino group, and a carbothioamide moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown their ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Tubulin Polymerization: Certain complexes have demonstrated cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells like A549 (lung carcinoma) and HeLa (cervix carcinoma) .
  • DNA Interaction: Similar compounds have been reported to interact with DNA, causing crosslinking and subsequent cellular damage .

Neuropharmacological Effects

Piperazine derivatives are known for their interaction with neurotransmitter systems. The compound's structural features suggest potential activity at:

  • Dopamine Receptors: Analogous compounds have shown high affinity for dopamine D3 receptors, indicating possible applications in treating neurological disorders .
  • Serotonin Receptors: Some studies suggest that piperazine derivatives can modulate serotonin receptor activity, which may contribute to their anxiolytic and antidepressant effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cancer progression or neurotransmitter metabolism.
  • Receptor Modulation: By binding to neurotransmitter receptors, the compound may alter neuronal signaling pathways.
  • Oxidative Stress Induction: Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cellular apoptosis.

Case Studies and Research Findings

StudyFindings
Study on similar piperazine derivativesInduced apoptosis in A549 and HeLa cells through tubulin inhibition .
Neuropharmacological assessmentHigh affinity for dopamine D3 receptors with potential therapeutic implications .
Mechanistic studySuggested involvement of oxidative stress pathways in cancer cell death .

Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISQPWHGKHNQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.